molecular formula C12H8Cl2N2O4S B14249738 N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide

N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14249738
M. Wt: 347.2 g/mol
InChI Key: NGMDFKJAFOSOAP-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl group attached to the sulfonamide nitrogen and a nitro-substituted benzene ring. Its molecular formula is C₁₂H₈Cl₂N₂O₄S, with key functional groups including:

  • Nitro group (-NO₂): Enhances electrophilic reactivity and influences biological activity.
  • Dichlorophenyl moiety: Contributes to lipophilicity and steric effects.

This compound is primarily studied for its structural and electronic properties, which make it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-11(14)12(7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

NGMDFKJAFOSOAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,5-dichlorophenyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The presence of the nitro and dichlorophenyl groups may enhance its binding affinity to certain molecular targets, leading to the modulation of biological pathways. Further research is needed to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Unique Properties/Applications
N-(2,5-Dichlorophenyl)-4-nitrobenzenesulfonamide C₁₂H₈Cl₂N₂O₄S 2,5-dichlorophenyl, 4-nitro High lipophilicity; potential enzyme inhibition
N-(2,5-Dimethylphenyl)-4-nitrobenzenesulfonamide C₁₃H₁₃N₂O₄S 2,5-dimethylphenyl, 4-nitro Reduced steric hindrance; altered metabolic stability
N-(4-Amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide C₁₂H₉Cl₂N₃O₄S 4-amino, 3,5-dichlorophenyl, 4-nitro Enhanced hydrogen-bonding capacity; antibacterial applications
N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide C₁₂H₈F₂N₂O₄S 2,6-difluorophenyl, 3-nitro Lower lipophilicity; moderate anti-inflammatory activity
4-Chloro-N-(2,5-dichlorophenyl)benzamide C₁₃H₈Cl₃NO Benzamide core, 4-Cl, 2,5-dichloro Halogen-dependent cytotoxicity; distinct crystal packing

Key Comparative Insights

Electronic and Steric Effects
  • Chlorine vs. Methyl Substitutents :
    Replacement of chlorine atoms with methyl groups (e.g., N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide) reduces electronegativity and steric bulk, leading to faster metabolic clearance but lower target affinity .
  • Nitro Group Position :
    Shifting the nitro group from the para (4-nitro) to meta (3-nitro) position (e.g., N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide) diminishes antibacterial potency due to altered electronic interactions with biological targets .
Crystallographic Behavior
  • Torsion Angles and Conformation :
    The title compound adopts a gauche conformation at the S–N bond (torsion angle ~62°), similar to N-(2,5-dichlorophenyl)benzenesulfonamide (66.4°) but distinct from methyl-substituted analogs (-61.0°) .
  • Crystal Packing :
    Intramolecular N–H···Cl hydrogen bonds and intermolecular N–H···O interactions stabilize the crystal lattice, a feature shared with halogenated sulfonamides .

Functional Group Synergy

The coexistence of nitro and sulfonamide groups in the target compound creates a unique electronic profile:

  • Nitro Group : Increases acidity of the sulfonamide NH (pKa ~8–10), facilitating deprotonation and interaction with basic residues in proteins.
  • Sulfonamide Group: Acts as a hydrogen-bond donor/acceptor, critical for binding to serine proteases or carbonic anhydrases.

Comparatively, benzamide derivatives (e.g., 4-chloro-N-(2,5-dichlorophenyl)benzamide) lack this dual functionality, resulting in weaker enzyme inhibition despite similar halogenation .

Biological Activity

N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H8Cl2N2O4SC_{12}H_{8}Cl_{2}N_{2}O_{4}S. It features a sulfonamide group linked to a dichlorophenyl and a nitrobenzene moiety. The presence of chlorine and nitro groups enhances its biological activity by influencing its interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. This action disrupts the production of nucleic acids and proteins essential for bacterial growth, leading to bacteriostatic effects. Additionally, this compound has shown potential anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential in various models. A study using a rat model of acute inflammation demonstrated that administration of this compound significantly reduced paw edema compared to control groups. This effect is likely mediated by the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of this sulfonamide on perfusion pressure in isolated rat hearts. Results indicated a reduction in coronary resistance, suggesting potential cardiovascular benefits through calcium channel modulation .
  • Antimalarial Activity : In an exploratory study on sulfonamide derivatives, this compound was assessed for antimalarial properties. The compound showed promising results against Plasmodium falciparum, indicating its potential as a lead compound for further development .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis in several tested lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM across different cell types .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate oral bioavailability and a half-life conducive for therapeutic use. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to elucidate long-term effects.

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